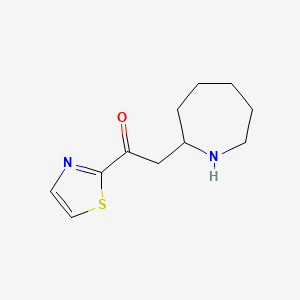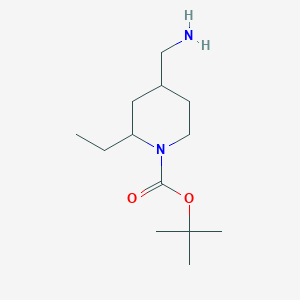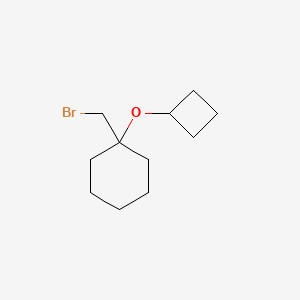
2-(Azepan-2-yl)-1-(1,3-thiazol-2-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Azepan-2-yl)-1-(1,3-thiazol-2-yl)ethan-1-one is a synthetic organic compound that features both azepane and thiazole rings. Compounds containing these rings are often of interest due to their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Azepan-2-yl)-1-(1,3-thiazol-2-yl)ethan-1-one typically involves the formation of the azepane ring followed by the introduction of the thiazole moiety. One common method might involve the cyclization of a suitable precursor to form the azepane ring, followed by a condensation reaction with a thiazole derivative.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This might include the use of continuous flow reactors, catalytic processes, and green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-(Azepan-2-yl)-1-(1,3-thiazol-2-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: Substitution reactions can introduce different substituents onto the azepane or thiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Halogenation reagents like N-bromosuccinimide (NBS) or electrophilic aromatic substitution reagents can be employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while substitution could introduce halogens or other functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Azepan-2-yl)-1-(1,3-thiazol-2-yl)ethan-1-one would depend on its specific biological target. Typically, such compounds might interact with enzymes, receptors, or other proteins, modulating their activity and leading to a biological effect. The exact molecular targets and pathways would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
2-(Piperidin-2-yl)-1-(1,3-thiazol-2-yl)ethan-1-one: Similar structure but with a piperidine ring instead of an azepane ring.
2-(Azepan-2-yl)-1-(1,3-oxazol-2-yl)ethan-1-one: Similar structure but with an oxazole ring instead of a thiazole ring.
Uniqueness
2-(Azepan-2-yl)-1-(1,3-thiazol-2-yl)ethan-1-one is unique due to the combination of the azepane and thiazole rings, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C11H16N2OS |
|---|---|
Molecular Weight |
224.32 g/mol |
IUPAC Name |
2-(azepan-2-yl)-1-(1,3-thiazol-2-yl)ethanone |
InChI |
InChI=1S/C11H16N2OS/c14-10(11-13-6-7-15-11)8-9-4-2-1-3-5-12-9/h6-7,9,12H,1-5,8H2 |
InChI Key |
AXRIVRCCLUEHIF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(NCC1)CC(=O)C2=NC=CS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-Methyl-2,8-diazaspiro[4.6]undecane](/img/structure/B13331162.png)

![3-Bromo-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carbonitrile](/img/structure/B13331174.png)
![2-Phenyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridin-3-amine](/img/structure/B13331179.png)




![(R)-7-Amino-5,7-dihydro-6H-dibenzo[b,d]azepin-6-one](/img/structure/B13331240.png)


